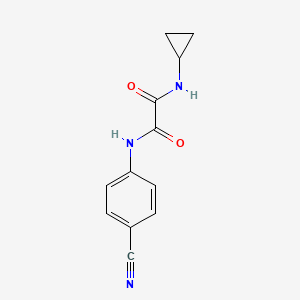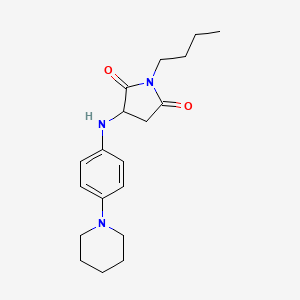![molecular formula C11H17ClN2O2 B4244105 2-[4-(Ethylaminomethyl)phenoxy]acetamide;hydrochloride](/img/structure/B4244105.png)
2-[4-(Ethylaminomethyl)phenoxy]acetamide;hydrochloride
Overview
Description
2-{4-[(Ethylamino)methyl]phenoxy}acetamide hydrochloride is a chemical compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications . The compound is characterized by the presence of an ethylamino group attached to a phenoxy ring, which is further connected to an acetamide moiety.
Preparation Methods
The synthesis of 2-[4-(Ethylaminomethyl)phenoxy]acetamide;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with ethylamine to form 4-[(ethylamino)methyl]phenol.
Acetylation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-{4-[(ethylamino)methyl]phenoxy}acetamide.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(Ethylaminomethyl)phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
2-[4-(Ethylaminomethyl)phenoxy]acetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylaminomethyl)phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
2-[4-(Ethylaminomethyl)phenoxy]acetamide;hydrochloride can be compared with other similar compounds, such as:
Phenoxyacetic acid derivatives: These compounds share a similar phenoxy structure and exhibit various biological activities.
Chalcone derivatives: These compounds have a similar acetamide moiety and are known for their diverse pharmacological properties.
Indole derivatives: These compounds contain an indole ring and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
2-[4-(ethylaminomethyl)phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-2-13-7-9-3-5-10(6-4-9)15-8-11(12)14;/h3-6,13H,2,7-8H2,1H3,(H2,12,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOVFYLHZBMUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE](/img/structure/B4244025.png)


![METHYL 6-ACETYL-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4244038.png)
![1,1-Diethyl-3-[4-(phenylsulfamoyl)phenyl]urea](/img/structure/B4244049.png)

![1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B4244062.png)
![7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4244070.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4244076.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4244082.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B4244118.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4244132.png)
![2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4244135.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B4244144.png)
